n-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide
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Description
N-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H22N4O and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C19H18N6O and features a complex structure that includes an indazole moiety, which is known for its diverse biological activities. The presence of the aminophenyl and benzamide groups suggests potential interactions with various biological targets.
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Inhibition of Cancer Cell Proliferation :
- Recent studies have shown that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, derivatives containing indazole rings have demonstrated potent activity against FGFR (Fibroblast Growth Factor Receptor) pathways, which are crucial in many cancers .
- The compound's structure may allow it to act as a modulator of PD-1/PD-L1 interactions, which are pivotal in immune evasion by tumors .
- Enzymatic Inhibition :
Synthesis
The synthesis of this compound involves several steps:
- Starting from 2-aminophenyl derivatives and phenyl-indazole intermediates, the reaction typically employs coupling methods under controlled conditions to yield the final product with high purity and yield. Specific conditions such as temperature and solvent choice can significantly impact the reaction efficiency.
Biological Activity Data
A summary of biological activity data for this compound and related compounds is presented below:
Case Study 1: FGFR Inhibition
A study evaluating a series of indazole derivatives found that compounds similar to this compound exhibited significant FGFR inhibition, with IC50 values indicating strong potential for therapeutic applications in cancers driven by FGFR mutations.
Case Study 2: PD-L1 Modulation
Research on PD-L1 modulators has highlighted the importance of structural modifications for enhancing binding affinity and specificity. Compounds with similar structural motifs to this compound are being explored for their ability to enhance immune responses against tumors.
Properties
CAS No. |
920315-37-3 |
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Molecular Formula |
C27H22N4O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-phenylindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C27H22N4O/c28-23-11-5-6-12-24(23)29-27(32)21-16-14-19(15-17-21)18-31-25-13-7-4-10-22(25)26(30-31)20-8-2-1-3-9-20/h1-17H,18,28H2,(H,29,32) |
InChI Key |
XYMXMYVFRMGQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.